Mass Spectrometric Quantitation: M+1 Mass Shift Enables Precise Isotope Dilution
L-Tyrosine-15N serves as an internal standard for the quantification of L-tyrosine by LC-MS or GC-MS [1]. Its +1 Da mass shift relative to unlabeled L-tyrosine (M.W. 181.19 vs. 182.18) provides sufficient separation from the natural isotopic envelope for accurate peak integration, while minimizing the mass difference to ensure near-identical ionization efficiency and chromatographic behavior . In contrast, a dual-labeled L-Tyrosine-13C9,15N analog exhibits a +10 Da mass shift, which can introduce slight but measurable differences in chromatographic retention and ionization efficiency .
| Evidence Dimension | Mass Shift for MS Internal Standard |
|---|---|
| Target Compound Data | M+1 (Δm/z = +1.00) |
| Comparator Or Baseline | Unlabeled L-Tyrosine: M (Δm/z = 0); L-Tyrosine-13C9,15N: M+10 (Δm/z = +10.00) |
| Quantified Difference | +1 Da (target) vs. +10 Da (dual-labeled comparator) |
| Conditions | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) MS; reversed-phase LC |
Why This Matters
A +1 Da mass shift is optimal for minimizing isotopic interference while ensuring co-elution, which is critical for the accuracy and precision of isotope dilution mass spectrometry assays.
- [1] TargetMol. (n.d.). L-Tyrosine-13C9,15N (Standard). Product TMSM-5423. View Source
